

Introduction: The Versatile Role of 3,5-Dimethylthiophenol in Modern Organic Chemistry

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Compound of Interest

Compound Name: **3,5-Dimethylthiophenol**

Cat. No.: **B3025575**

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3,5-Dimethylthiophenol, also known as 5-mercaptop-m-xylene, is an aromatic thiol that serves as a pivotal building block in synthetic organic chemistry.^[1] Its utility stems from the reactive thiol (-SH) group, which can participate in a diverse array of chemical transformations. The presence of two methyl groups on the benzene ring influences its electronic properties and steric profile, offering unique reactivity compared to unsubstituted thiophenol. With a molecular formula of C₈H₁₀S and a molecular weight of 138.23 g/mol, this compound is a liquid at room temperature and is recognized by its CAS Registry Number 38360-81-5.^[2]

This guide provides a comprehensive exploration of the core reaction mechanisms involving **3,5-dimethylthiophenol**. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and causal relationships that govern these transformations. Understanding these mechanisms is paramount for professionals in drug discovery and materials science, where the thioether linkage, a common product of thiophenol reactions, is a critical structural motif.^{[3][4]} We will delve into nucleophilic substitution, transition-metal-catalyzed cross-coupling, and oxidation reactions, providing detailed protocols and mechanistic diagrams to empower researchers to harness the full synthetic potential of this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The following table summarizes key data for **3,5-dimethylthiophenol**.

Property	Value	Source
CAS Number	38360-81-5	[2]
Molecular Formula	C ₈ H ₁₀ S	[2]
Molecular Weight	138.23 g/mol	[2]
Appearance	Clear, colorless to yellow liquid	[5]
Boiling Point	127.5 °C at 50 mmHg	[1]
Density	1.015 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.568	[1]
Flash Point	85.0 °C	[6]

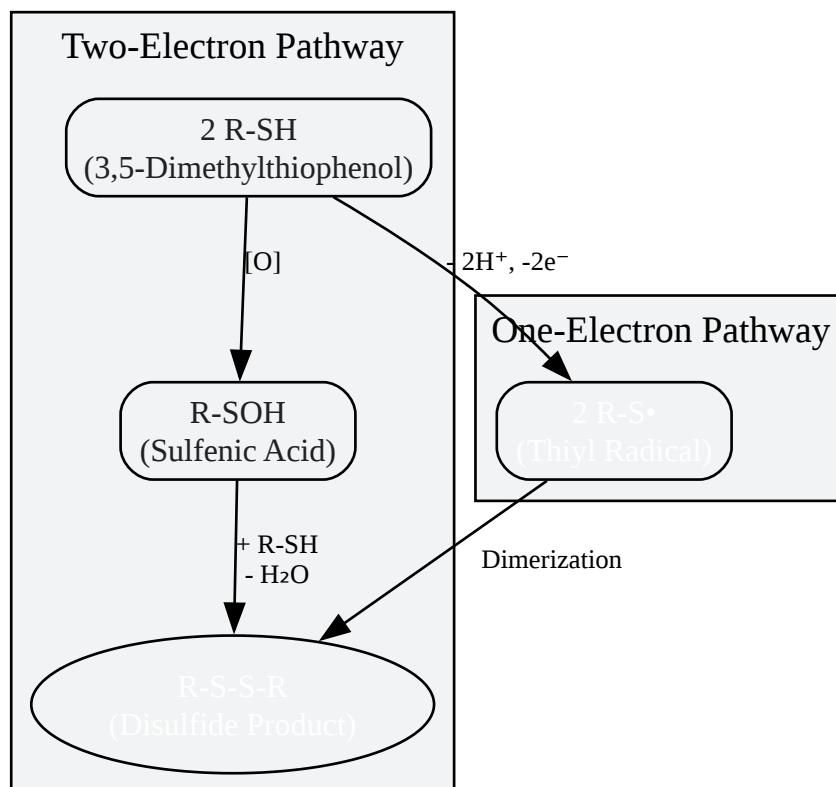
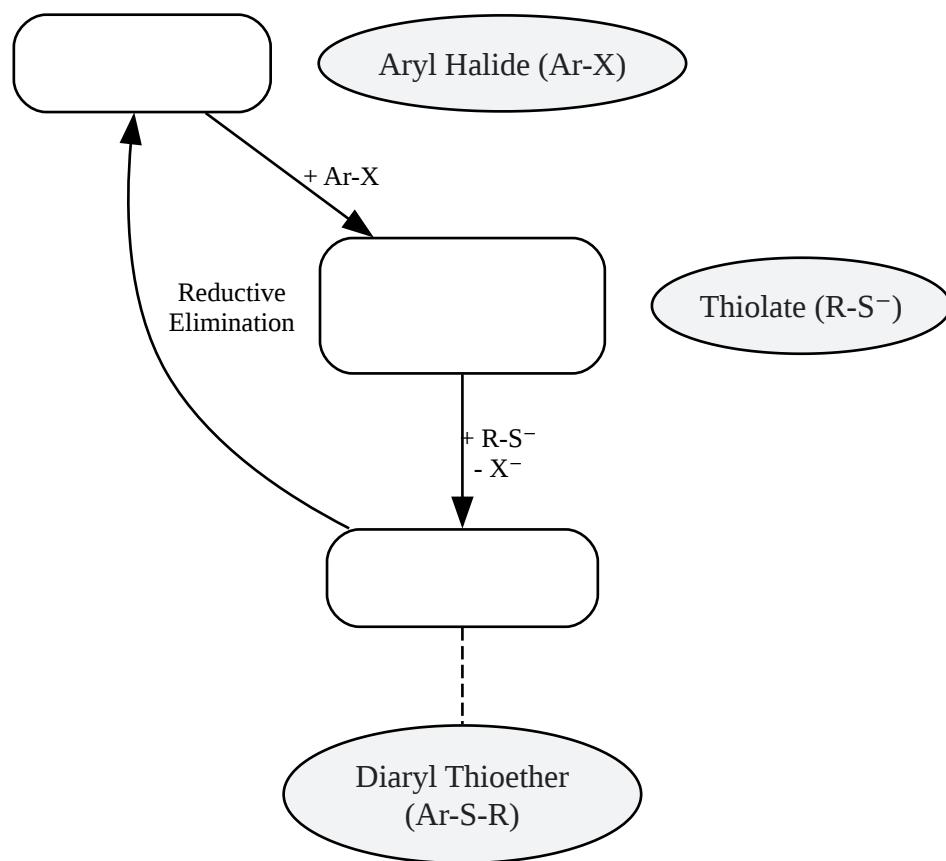
Core Reaction Mechanism I: Nucleophilic Reactivity and Thioether Synthesis

The most prominent chemical feature of **3,5-dimethylthiophenol** is the nucleophilicity of its sulfur atom, especially after deprotonation to the corresponding thiolate. This reactivity is the cornerstone of C-S bond formation, leading to the synthesis of valuable diaryl or alkyl-aryl thioethers.

Nucleophilic Aromatic Substitution (S_nAr)

The S_nAr mechanism allows for the formation of diaryl thioethers by reacting a thiolate with an electron-deficient aromatic ring bearing a suitable leaving group.[\[7\]](#)[\[8\]](#) The reaction is not feasible on electron-rich arenes; it critically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group.[\[9\]](#)[\[10\]](#)

Causality and Mechanistic Insight: The EWGs are essential for stabilizing the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance.[\[7\]](#)[\[8\]](#) This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction kinetically favorable. The reaction proceeds via a two-step addition-elimination pathway, which is distinct from S_n1 or S_n2 mechanisms.[\[8\]](#)[\[10\]](#)



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